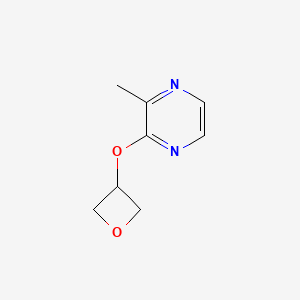

2-Methyl-3-(oxetan-3-yloxy)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-3-(oxetan-3-yloxy)pyrazine is a heterocyclic compound with a pyrazine ring and an oxetane group. It has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis and structural analysis of highly substituted pyrazole ligands, which could include derivatives similar to 2-Methyl-3-(oxetan-3-yloxy)pyrazine, and their complexes with platinum(II) and palladium(II) ions highlight the potential applications in coordination chemistry and material science. These complexes have been characterized using various analytical techniques, demonstrating the utility of such compounds in understanding metal-ligand interactions and the design of new materials with specific properties (Budzisz, Małecka, & Nawrot, 2004).

Biological Activity

Compounds related to this compound, such as various alkaloids isolated from mangrove-derived Actinomycete, show promising biological activities. These include potential antiviral properties against influenza A virus subtype H1N1, suggesting the role of such compounds in the development of new antiviral drugs (Wang et al., 2014).

Green Chemistry

The solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines highlights the importance of green chemistry approaches in synthesizing pyrazine derivatives. Such methodologies reduce the environmental impact and offer sustainable alternatives for chemical synthesis, potentially including compounds like this compound (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Catalysis and Spirocycles

The synthesis of oxetane/azetidine containing spirocycles via 1,3-dipolar cycloaddition reaction demonstrates the utility of such compounds in catalysis and the formation of complex molecular structures. This research could be extended to compounds like this compound, offering insights into new synthetic pathways and the development of novel catalysts (Jones, Proud, & Sridharan, 2016).

Corrosion Inhibition

The theoretical evaluation of corrosion inhibition performance of pyrazine derivatives, including 2-methylpyrazine, suggests the potential application of this compound in corrosion inhibition. Understanding the adsorption properties and reactivity parameters of such compounds can lead to the development of new materials for protecting metals against corrosion (Obot & Gasem, 2014).

Wirkmechanismus

Target of Action

Oxetane-containing compounds have been employed to improve drugs’ physiochemical properties .

Mode of Action

Oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .

Pharmacokinetics

Oxetane is more metabolically stable and lipophilicity neutral .

Eigenschaften

IUPAC Name |

2-methyl-3-(oxetan-3-yloxy)pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-8(10-3-2-9-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJQLLSBZHKDOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)

![2-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2406071.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide](/img/structure/B2406072.png)

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2406081.png)

![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)

![8-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2406085.png)

![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)